Cas no 90348-42-8 (5,6-Dichloro-2-ethyl-1H-benzimidazole)

5,6-Dichloro-2-ethyl-1H-benzimidazole is a halogenated benzimidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the dichloro substitution and ethyl group at the 2-position, enhance its reactivity and selectivity in synthetic pathways. This compound serves as a versatile intermediate for the development of biologically active molecules, particularly in the synthesis of antiviral, antifungal, and antitumor agents. Its stability under standard conditions and compatibility with various reaction conditions make it a valuable building block in medicinal chemistry. The presence of chlorine atoms further facilitates functionalization, enabling precise modifications for targeted applications.
5,6-Dichloro-2-ethyl-1H-benzimidazole structure
90348-42-8 structure
Product Name:5,6-Dichloro-2-ethyl-1H-benzimidazole
CAS No:90348-42-8
MF:C9H8Cl2N2
MW:215.079219818115
MDL:MFCD05992934
CID:1091186
PubChem ID:972654
Update Time:2025-06-30

5,6-Dichloro-2-ethyl-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dichloro-2-ethyl-1H-benzo[d]imidazole
    • 5,6-dichloro-2-ethyl-1H-benzimidazole
    • MLS000064722
    • AKOS002219741
    • AS-8368
    • BDBM41789
    • SR-01000280730
    • 5,6-bis(chloranyl)-2-ethyl-1H-benzimidazole
    • Benzimidazole, 5,6-dichloro-2-ethyl-
    • CHEMBL240862
    • SR-01000280730-1
    • cid_972654
    • MFCD05992934
    • CS-0321915
    • 90348-42-8
    • HMS1596I11
    • SMR000077529
    • DTXSID50359575
    • 5,6-dichloro-2-ethyl-1H-1,3-benzodiazole
    • HMS2442M23
    • SCHEMBL8863133
    • DB-095084
    • 5,6-Dichloro-2-ethyl-1H-benzimidazole
    • MDL: MFCD05992934
    • Inchi: 1S/C9H8Cl2N2/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2H2,1H3,(H,12,13)
    • InChI Key: TUAVLJUMDKFUGC-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2=C(C=1)NC(CC)=N2)Cl

Computed Properties

  • Exact Mass: 214.0064537g/mol
  • Monoisotopic Mass: 214.0064537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.7Ų

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Additional information on 5,6-Dichloro-2-ethyl-1H-benzimidazole

Introduction to 5,6-Dichloro-2-ethyl-1H-benzimidazole (CAS No. 90348-42-8)

5,6-Dichloro-2-ethyl-1H-benzimidazole, with the CAS number 90348-42-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties. The unique structural features of 5,6-Dichloro-2-ethyl-1H-benzimidazole make it a promising candidate for various therapeutic applications.

The molecular structure of 5,6-Dichloro-2-ethyl-1H-benzimidazole consists of a benzimidazole core with two chlorine atoms at the 5 and 6 positions and an ethyl group at the 2 position. This specific substitution pattern imparts distinct chemical and biological properties to the molecule. The benzimidazole ring is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and π-stacking interactions with biological targets, enhancing its binding affinity and selectivity.

Recent studies have explored the potential of 5,6-Dichloro-2-ethyl-1H-benzimidazole in various therapeutic areas. One notable application is its use as an antifungal agent. Research has shown that this compound exhibits potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves disruption of fungal cell membranes and inhibition of essential enzymes involved in fungal metabolism. This makes 5,6-Dichloro-2-ethyl-1H-benzimidazole a valuable candidate for the development of new antifungal drugs.

In addition to its antifungal properties, 5,6-Dichloro-2-ethyl-1H-benzimidazole has also been investigated for its antiparasitic activity. Studies have demonstrated that this compound is effective against parasitic protozoa such as Trypanosoma brucei and Leishmania donovani. The ability to target multiple parasitic species suggests that 5,6-Dichloro-2-ethyl-1H-benzimidazole could be developed into broad-spectrum antiparasitic agents, addressing the growing need for new treatments for parasitic diseases.

The anticancer potential of 5,6-Dichloro-2-ethyl-1H-benzimidazole has also been a focus of recent research. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves induction of apoptosis (programmed cell death) and inhibition of angiogenesis (the formation of new blood vessels). These findings suggest that 5,6-Dichloro-2-ethyl-1H-benzimidazole could be further developed as a novel anticancer agent.

The pharmacokinetic properties of 5,6-Dichloro-2-ethyl-1H-benzimidazole have been evaluated in preclinical models to assess its suitability for therapeutic use. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it a promising candidate for further development into drug formulations. Additionally, the compound has demonstrated low toxicity in animal models, which is a crucial factor for its potential clinical application.

In conclusion, 5,6-Dichloro-2-ethyl-1H-benzimidazole (CAS No. 90348-42-8) is a versatile compound with significant potential in various therapeutic areas. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to uncover additional applications and optimize its therapeutic potential, contributing to advancements in medicinal chemistry and pharmaceutical science.

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